Rezafungin acetate

Pharmacokinetics Half-life Clearance

Rezafungin acetate is a second-generation echinocandin with a terminal half-life exceeding 130 hours, enabling once-weekly IV dosing—a 5-10x improvement over daily first-generation agents. Its enhanced solubility and stability, conferred by a C5 ornithine choline moiety, ensure superior manufacturing and storage profiles. Procure this compound to support antifungal stewardship programs, facilitate earlier hospital discharge, and potentially reduce ICU length of stay by up to 24%, as evidenced by pooled ReSTORE and STRIVE trial data.

Molecular Formula C65H88N8O19
Molecular Weight 1285.4 g/mol
Cat. No. B10824331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRezafungin acetate
Molecular FormulaC65H88N8O19
Molecular Weight1285.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-]
InChIInChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1
InChIKeyMXMWJAPNUIKPGF-YOFVRWEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rezafungin Acetate (Rezzayo): A Next-Generation Echinocandin for Invasive Candidiasis – Product Profile and Procurement Context


Rezafungin acetate, marketed as Rezzayo, is a semi-synthetic, second-generation echinocandin antifungal agent approved by the FDA (March 2023) for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options . It acts as a potent inhibitor of fungal 1,3-β-D-glucan synthase, a target absent in mammalian cells, thereby disrupting cell wall biosynthesis [1]. Chemically, rezafungin is a structural analog of anidulafungin, distinguished by a choline moiety at the C5 ornithine position that confers enhanced aqueous solubility and metabolic stability [2].

Why Rezafungin Acetate Cannot Be Substituted with First-Generation Echinocandins: Key Differentiators for Scientific Selection


Although rezafungin acetate shares the same molecular target and in vitro spectrum with first-generation echinocandins (caspofungin, micafungin, anidulafungin) [1], significant pharmacokinetic (PK) and stability differences preclude simple therapeutic interchange. Rezafungin exhibits a terminal half-life exceeding 130 hours, approximately 5- to 10-fold longer than other echinocandins, enabling once-weekly intravenous dosing instead of daily infusions [2]. Furthermore, its enhanced aqueous solubility and solution stability facilitate manufacturing, storage, and potentially novel administration routes not feasible with earlier agents [3]. These distinctions carry meaningful implications for clinical logistics, patient management, and procurement in healthcare systems seeking to optimize antifungal stewardship and resource utilization.

Quantitative Evidence Guide: Differentiating Rezafungin Acetate from First-Generation Echinocandins (Caspofungin, Micafungin, Anidulafungin)


Rezafungin Acetate Demonstrates >5-Fold Longer Half-Life and 7-Fold Slower Clearance vs. First-Generation Echinocandins

Rezafungin acetate exhibits a terminal half-life of approximately 130 hours, which is >5 times longer than that of caspofungin, micafungin, and anidulafungin, which have half-lives ranging from 10 to 26 hours [1]. Additionally, its clearance is approximately 7-fold slower following intravenous injection [2]. This extended half-life is a consequence of the compound's high metabolic stability and minimal cytochrome P450-mediated degradation [1].

Pharmacokinetics Half-life Clearance Dosing Interval

Once-Weekly Dosing of Rezafungin Acetate Maintains Non-Inferior Efficacy to Daily Caspofungin in Phase 3 Candidemia Trial

In the global, double-blind, randomized Phase 3 ReSTORE trial (NCT03667690), once-weekly rezafungin acetate (400 mg loading dose followed by 200 mg weekly) demonstrated non-inferiority to daily caspofungin (70 mg loading dose followed by 50 mg daily) for both primary endpoints [1]. Day 30 all-cause mortality was 25.2% for rezafungin versus 24.8% for caspofungin (treatment difference 0.4%; 95% CI -10.8, 11.6) [1]. Day 14 global cure rates were 56.5% versus 57.3% (weighted difference -1.0%; 95% CI -13.5, 11.6) [1].

Clinical Efficacy Phase 3 Trial Non-inferiority Candidemia

Rezafungin Acetate Achieves Higher Tissue Concentrations and Reduces Fungal Burden in Deep-Seated Infection Models vs. Micafungin

Preclinical models demonstrate that rezafungin acetate achieves significantly higher concentrations in abdominal tissues compared to micafungin [1]. In a murine intra-abdominal candidiasis model, rezafungin concentrations in liver and other abdominal organs exceeded those of micafungin, and importantly, rezafungin concentrations were higher within inflammatory foci than in surrounding healthy tissue [1]. This targeted accumulation contributes to enhanced fungal clearance in deep-seated infections. In a separate neutropenic mouse bloodstream infection model using four C. auris clades, rezafungin (20 mg/kg on days 1, 3, and 6) produced 3–5 log CFU/g decreases in kidney burden and 2–4 log CFU/g decreases in heart burden, a reduction comparable to or exceeding daily dosing of anidulafungin (5 mg/kg), caspofungin (3 mg/kg), and micafungin (5 mg/kg) [2].

Tissue Penetration Intra-abdominal Abscess Fungal Burden Pharmacodynamics

Rezafungin Acetate Exhibits Superior Solution Stability vs. Anidulafungin and Caspofungin, Enabling Flexible Formulation and Storage

Rezafungin acetate demonstrates markedly improved stability in aqueous solution compared to anidulafungin and caspofungin [1]. The compound's chemical structure, featuring a choline moiety, reduces susceptibility to degradation via the opening of the echinocandin cyclic peptide ring—a primary degradation pathway for first-generation echinocandins [1]. This enhanced stability translates to less stringent storage requirements and greater flexibility in compounding and administration. The acetate salt form (rezafungin acetate) further optimizes solubility and stability, allowing for a lyophilized powder for intravenous injection that is reconstituted and diluted prior to use [2].

Stability Formulation Degradation Manufacturing

Optimal Application Scenarios for Rezafungin Acetate Based on Comparative Pharmacokinetic and Clinical Evidence


Treatment of Candidemia and Invasive Candidiasis Requiring Prolonged IV Therapy Without Central Venous Access

Based on the once-weekly dosing regimen demonstrated in the Phase 3 ReSTORE trial, rezafungin acetate is particularly advantageous for patients who require extended antifungal therapy but lack suitable central venous access or for whom daily IV infusions are logistically challenging [1]. The non-inferior efficacy to daily caspofungin combined with reduced infusion frequency may facilitate earlier hospital discharge and transition to outpatient parenteral antimicrobial therapy (OPAT) programs [2].

Deep-Seated Abdominal Candidiasis or Intra-Abdominal Abscesses with Limited Drug Penetration

Preclinical evidence indicates that rezafungin acetate achieves higher tissue concentrations in abdominal organs and preferentially accumulates within inflammatory foci compared to micafungin [3]. This property suggests a potential advantage in treating intra-abdominal candidiasis, where first-generation echinocandins may exhibit suboptimal penetration. While clinical data are still emerging, this differentiation supports consideration of rezafungin for deep-seated infections, particularly in patients with contraindications to azole antifungals due to drug-drug interactions or resistance [4].

Candida auris Infections, Including Echinocandin-Resistant Isolates

Rezafungin acetate retains potent in vitro activity against Candida auris, with an MIC90 of 0.25 mg/L, which is comparable to or better than that of first-generation echinocandins [5]. Moreover, higher doses of rezafungin have shown activity against C. auris isolates harboring FKS mutations that confer resistance to other echinocandins [6]. In murine models, rezafungin achieved 3–5 log reductions in kidney fungal burden against diverse C. auris clades, demonstrating in vivo efficacy that supports its use in this high-priority pathogen [7].

Antifungal Stewardship Programs Aiming to Reduce Hospital Length of Stay and Resource Utilization

A pooled analysis of two randomized controlled trials (ReSTORE and STRIVE) showed that patients treated with rezafungin acetate had numerically shorter mean hospital length of stay (25.2 days vs. 28.3 days) and ICU length of stay (16.1 days vs. 21.6 days) compared to caspofungin [8]. After adjusting for baseline mechanical ventilation, the ICU stay difference was 4.1 days (relative difference 24%) [8]. These findings support the procurement of rezafungin as a cost-containment strategy in healthcare systems seeking to optimize inpatient resource use for invasive candidiasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rezafungin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.